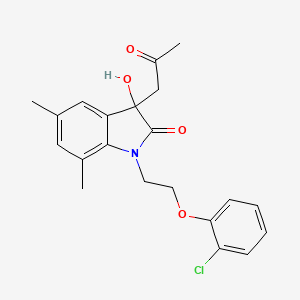
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one, also known as C16, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways and plays a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Photosensitized Oxidative Reactions
Research on photosensitized oxidative reactions involving compounds like 2,5-Dimethyl-4-hydroxy-3(2H)-furanone has shown the formation of various photooxidation products under light exposure in the presence of chlorophyll, suggesting potential applications in studying the mechanisms of photosensitized reactions and their inhibition by natural pigments like capsanthin and lutein (Chung-Wen Chen, C. Shu, Chi-Tang Ho, 1996).
Polymorphism in Pharmaceutical Compounds
A study on the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride highlighted the challenges in characterizing polymorphic forms of investigational pharmaceutical compounds, which can have implications for drug formulation and stability (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).
Inhibition of Cytochrome P450 Activities
The non-specific inhibition of cytochrome P450 activities by chlorophyllin, as demonstrated in human and rat liver microsomes, suggests applications in studying the interactions between dietary components and drug metabolism pathways (C. Yun, H. Jeong, J. W. Jhoun, F. Guengerich, 1995).
Discovery of Nonpeptide Agonists
The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the potential application of similar compounds in the development of new therapeutic agents targeting specific receptors (Glenn Croston, Roger Olsson, Erika A. Currier, et al., 2002).
Propriétés
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-13-10-14(2)19-16(11-13)21(26,12-15(3)24)20(25)23(19)8-9-27-18-7-5-4-6-17(18)22/h4-7,10-11,26H,8-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQIDCPGBLRUID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC=C3Cl)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2381586.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2381587.png)

![(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2381591.png)
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)
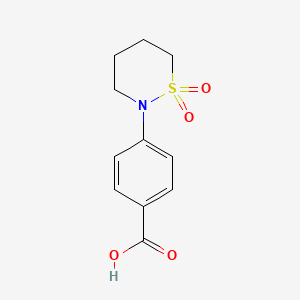
![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
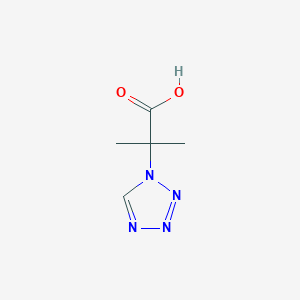
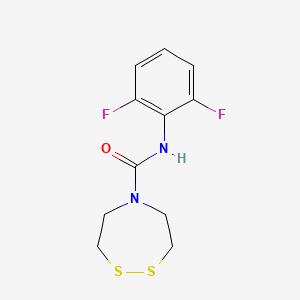
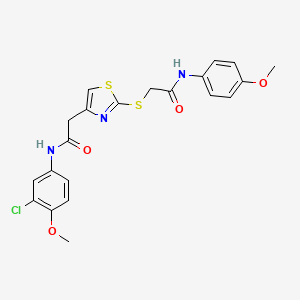
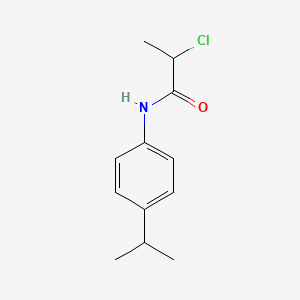
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)
